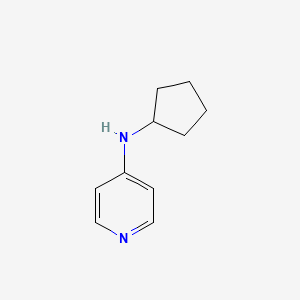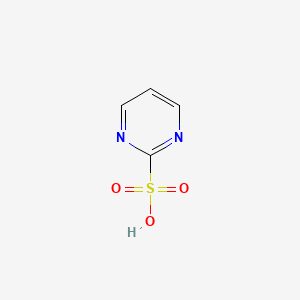
1-(1-iodonaphthalen-2-yl)ethan-1-one
Descripción general
Descripción
1-(1-Iodonaphthalen-2-yl)ethan-1-one is an organic compound characterized by the presence of an iodine atom attached to a naphthalene ring, which is further connected to an ethanone group. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors
Mode of Action
It’s known that iodonaphthalene derivatives can undergo various chemical reactions, such as pd-catalyzed cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.
Result of Action
Similar compounds have been shown to have various biological effects, such as inhibitory activity against certain cell lines .
Action Environment
The action, efficacy, and stability of 1-(1-Iodonaphthalen-2-yl)ethanone can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
Análisis Bioquímico
Biochemical Properties
1-(1-Iodonaphthalen-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in copper-catalyzed ligand-free amidation reactions, where it interacts with copper ions and amino acid amides . These interactions are essential for the synthesis of complex organic molecules, including benzodiazepines, which are known for their biological activities such as hypnosis, sedation, and muscle relaxation .
Cellular Effects
1-(1-Iodonaphthalen-2-yl)ethanone influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, its interaction with copper ions can influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of 1-(1-Iodonaphthalen-2-yl)ethanone involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The iodine atom in its structure plays a critical role in these interactions, facilitating the binding to specific sites on enzymes and proteins. This binding can lead to changes in enzyme activity, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Iodonaphthalen-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(1-Iodonaphthalen-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting various organs and tissues .
Metabolic Pathways
1-(1-Iodonaphthalen-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have further biochemical effects .
Transport and Distribution
The transport and distribution of 1-(1-Iodonaphthalen-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and effects on cellular function .
Subcellular Localization
1-(1-Iodonaphthalen-2-yl)ethanone exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and proteins, influencing its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-naphthylacetic acid with iodine and a suitable oxidizing agent to form the iodinated intermediate, which is then converted to the ethanone derivative through a Friedel-Crafts acylation reaction .
Industrial Production Methods: Industrial production of 1-(1-iodonaphthalen-2-yl)ethan-1-one may involve large-scale iodination processes using iodine and oxidizing agents under controlled conditions to ensure high yield and purity. The subsequent acylation step is optimized for industrial scalability, often employing catalysts and solvents that facilitate the reaction while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Iodonaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with ligands like triphenylphosphine in the presence of bases.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the iodine atom.
- Oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.
- Coupling reactions result in biaryl or other complex structures .
Aplicaciones Científicas De Investigación
1-(1-Iodonaphthalen-2-yl)ethan-1-one finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
1-(Naphthalen-2-yl)ethan-1-one: Lacks the iodine atom, resulting in different reactivity and applications.
1-(4-Iodophenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a naphthalene ring, leading to different chemical properties.
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: Contains a benzofuran ring, offering distinct biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in synthetic chemistry and related research areas .
Propiedades
IUPAC Name |
1-(1-iodonaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMPFQFWJCQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[2-(Butylthio)ethyl]amine hydrochloride](/img/structure/B3261864.png)
